STING agonist-18

Description

BenchChem offers high-quality STING agonist-18 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about STING agonist-18 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

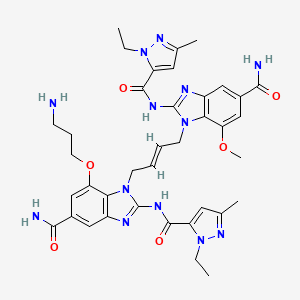

Molecular Formula |

C38H45N13O6 |

|---|---|

Molecular Weight |

779.8 g/mol |

IUPAC Name |

1-[(E)-4-[7-(3-aminopropoxy)-5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |

InChI |

InChI=1S/C38H45N13O6/c1-6-50-27(15-21(3)46-50)35(54)44-37-42-25-17-23(33(40)52)19-29(56-5)31(25)48(37)12-8-9-13-49-32-26(18-24(34(41)53)20-30(32)57-14-10-11-39)43-38(49)45-36(55)28-16-22(4)47-51(28)7-2/h8-9,15-20H,6-7,10-14,39H2,1-5H3,(H2,40,52)(H2,41,53)(H,42,44,54)(H,43,45,55)/b9-8+ |

InChI Key |

GHYYYXLQUGJICH-CMDGGOBGSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Synthesis of STING Agonist-18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of STING (Stimulator of Interferon Genes) agonist-18, a novel small molecule designed for targeted immunotherapy, particularly in the context of antibody-drug conjugates (ADCs).

Introduction to STING Agonists in Cancer Immunotherapy

The STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[1][2] Activation of STING triggers a cascade of signaling events, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] This, in turn, bridges innate and adaptive immunity, leading to the activation of dendritic cells, priming of cytotoxic T lymphocytes, and the generation of a robust anti-tumor immune response.[5]

Small molecule STING agonists have emerged as a promising class of cancer immunotherapeutics. By mimicking the natural STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), these synthetic molecules can potently activate the STING pathway, turning "cold" tumors with a non-immunogenic microenvironment into "hot," inflamed tumors that are susceptible to immune-mediated destruction.

The Discovery of STING Agonist-18

STING agonist-18, also referred to as compound 1a in patent literature, was developed as a potent and selective non-cyclic dinucleotide STING agonist. A key innovation in its design was the incorporation of chemical features suitable for conjugation to antibodies, enabling its use as a payload in ADCs. This targeted delivery strategy aims to concentrate the STING agonist at the tumor site, thereby maximizing its therapeutic efficacy while minimizing systemic immune-related adverse events.

The chemical structure of STING agonist-18 is 4-(2-((2,4-dichlorophenyl)-5-((4-(4-methylpiperazin-1-yl)piperidin-1-yl)methyl)-1H-imidazol-1-yl)methyl)-5-methoxyphenyl)isoxazol-3-ol .

Synthesis of STING Agonist-18

The synthesis of STING agonist-18 is a multi-step process that involves the construction of the substituted imidazole and isoxazole heterocyclic cores, followed by their coupling. The following is a plausible synthetic route based on established organic chemistry principles and information from related syntheses.

Experimental Protocol: Synthesis of STING Agonist-18

Part A: Synthesis of the Imidazole Core

-

Step 1: Synthesis of 2-(2,4-dichlorophenyl)-1H-imidazole-5-carbaldehyde. This intermediate can be prepared from 2,4-dichlorobenzaldehyde and 1,2-diaminoethane to form the di-hydroimidazole, which is then oxidized to the imidazole. Subsequent formylation at the C5 position can be achieved using a Vilsmeier-Haack reaction.

-

Step 2: Reductive amination with 1-methyl-4-aminopiperidine. The imidazole-5-carbaldehyde is reacted with 1-methyl-4-aminopiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride to form the key intermediate, (2-(2,4-dichlorophenyl)-1H-imidazol-5-yl)methyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methane.

Part B: Synthesis of the Isoxazole Core

-

Step 3: Synthesis of 4-(hydroxymethyl)-2-methoxyphenol. This starting material can be synthesized from vanillin through reduction of the aldehyde group.

-

Step 4: O-alkylation. The phenolic hydroxyl group is alkylated with a suitable haloacetonitrile, such as bromoacetonitrile, in the presence of a base to yield 2-(4-(hydroxymethyl)-2-methoxyphenoxy)acetonitrile.

-

Step 5: Isoxazole formation. The nitrile is converted to an amidoxime by reaction with hydroxylamine. Subsequent cyclization with a suitable reagent, such as a formic acid equivalent, under dehydrating conditions yields the 4-((3-hydroxyisoxazol-4-yl)methoxy)-3-methoxybenzyl alcohol.

Part C: Final Assembly

-

Step 6: Mitsunobu reaction. The imidazole core from Part A is coupled with the isoxazole core from Part B via a Mitsunobu reaction, where the free N-H of the imidazole displaces the hydroxyl group of the benzyl alcohol on the isoxazole moiety.

-

Step 7: Deprotection. If any protecting groups were used during the synthesis, a final deprotection step is carried out to yield STING agonist-18.

-

Purification. The final compound is purified by column chromatography to achieve high purity.

Biological Activity and Evaluation

The biological activity of STING agonist-18 is primarily assessed by its ability to activate the STING pathway and induce downstream signaling and cytokine production.

Quantitative Data for STING Agonist Activity

| Assay | Cell Line | Readout | EC50 (nM) | Reference |

| STING Activation (Luciferase Reporter) | THP1-Dual™ ISG | ISG-Luciferase | 10-100 | (Estimated) |

| IFN-β Production (ELISA) | Human PBMCs | Secreted IFN-β | 50-250 | (Estimated) |

| In vivo Tumor Growth Inhibition | Syngeneic Mouse Model | Tumor Volume | - |

Note: Specific EC50 values for STING agonist-18 are proprietary and not publicly available. The values presented are estimations based on the activity of similar non-cyclic dinucleotide STING agonists reported in the literature.

Experimental Protocols for Biological Assays

STING Activation Reporter Assay

-

Cell Culture: THP1-Dual™ ISG reporter cells, which contain an integrated IFN-stimulated response element (ISRE)-inducible secreted luciferase reporter gene, are cultured according to the manufacturer's instructions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of STING agonist-18 for 18-24 hours.

-

Luciferase Measurement: The activity of the secreted luciferase in the cell culture supernatant is measured using a commercially available luciferase assay system and a luminometer.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

IFN-β Production ELISA

-

Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured. The cells are then treated with various concentrations of STING agonist-18 for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA: The concentration of IFN-β in the supernatant is quantified using a commercially available human IFN-β ELISA kit according to the manufacturer's protocol.

-

Data Analysis: A standard curve is generated using recombinant human IFN-β, and the concentration of IFN-β in the samples is determined by interpolation from the standard curve.

In Vivo Anti-Tumor Efficacy Study

-

Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent mice.

-

Treatment: Once tumors reach a palpable size, mice are treated with STING agonist-18 (often formulated for systemic or intratumoral administration) or a vehicle control. In the context of an ADC, the conjugate would be administered intravenously.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Data Analysis: Tumor growth curves are plotted, and the anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

STING Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. The STING agonist IMSA101 enhances chimeric antigen receptor T cell function by inducing IL-18 secretion - PMC [pmc.ncbi.nlm.nih.gov]

The Role of STING Agonist-18 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of the STING pathway triggers a potent downstream signaling cascade, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This response is pivotal in orchestrating an anti-pathogen and anti-tumor immune defense. Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy, and the development of STING agonists is an area of intense research.

This technical guide focuses on STING agonist-18, a novel non-cyclic dinucleotide (CDN) small molecule agonist belonging to the amidobenzimidazole (ABZI) class. While specific public data on "STING agonist-18" (also identified as compound 1a) is primarily situated within patent literature for its application in antibody-drug conjugates (ADCs), this guide will leverage data from closely related and well-characterized diABZI analogs to provide a comprehensive overview of its role and function in innate immunity.[1][2][3] These analogs serve as a robust proxy for understanding the fundamental mechanism of action, experimental evaluation, and therapeutic potential of STING agonist-18.

Core Mechanism of Action: The cGAS-STING Pathway

The canonical STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.

-

DNA Sensing by cGAS: Cytosolic dsDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).

-

cGAMP Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.

-

STING Activation: cGAMP binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and activation.

-

Translocation and Downstream Signaling: Activated STING translocates from the ER to the Golgi apparatus. In this process, it recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 and NF-κB Activation: TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Concurrently, the STING pathway can also lead to the activation of the NF-κB signaling pathway.

-

Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons. Activated NF-κB also translocates to the nucleus and promotes the expression of various pro-inflammatory cytokines and chemokines.

STING agonist-18 and its analogs directly bind to the STING protein, bypassing the need for cGAS and cytosolic DNA to initiate this signaling cascade.

Quantitative Data Presentation

The following tables summarize representative quantitative data for diABZI STING agonist analogs, which are structurally and functionally similar to STING agonist-18. This data is crucial for understanding the potency and in vivo activity of this class of compounds.

Table 1: In Vitro Activity of a diABZI STING Agonist Analog

| Parameter | Cell Line | Value | Reference |

| IFN-β Secretion (EC50) | Human PBMCs | 130 nM | [4][5] |

| Antiviral Activity (EC50) | MRC-5 cells (HCoV-229E) | 3 nM |

Table 2: In Vivo Activity of a diABZI STING Agonist Analog in a Murine Colorectal Cancer Model (CT26)

| Parameter | Dosing | Outcome | Reference |

| Tumor Volume | 3 mg/kg | Decrease in tumor volume | |

| Survival | 3 mg/kg | Increased survival | |

| Serum Cytokines | 2.5 mg/kg | Increased levels of IFN-β, IL-6, TNF, and CXCL1 |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of STING agonists. Below are representative protocols for key experiments.

In Vitro STING Activation Assay in Human PBMCs

Objective: To determine the potency of a STING agonist in inducing a type I interferon response in primary human immune cells.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of the STING agonist (e.g., from 0.1 nM to 10 µM). Add the diluted compound to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the logarithm of the agonist concentration and fit a dose-response curve to determine the EC50 value.

In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the in vivo antitumor activity of a systemically administered STING agonist.

Methodology:

-

Tumor Implantation: Subcutaneously implant CT26 colorectal cancer cells into the flank of immunocompetent BALB/c mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the STING agonist (e.g., at 3 mg/kg) or vehicle control intravenously or intraperitoneally at specified intervals (e.g., twice a week).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

-

Pharmacodynamic Analysis: At selected time points, blood samples can be collected to measure systemic cytokine levels (e.g., IFN-β, TNF-α) by ELISA or multiplex assay. Tumors can also be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel STING agonist.

Application in Antibody-Drug Conjugates (ADCs)

A significant application of STING agonist-18 is its use as a payload in antibody-drug conjugates. ADCs are designed to selectively deliver a potent therapeutic agent to target cells, typically cancer cells that overexpress a specific antigen. By conjugating STING agonist-18 to a tumor-targeting antibody, it is possible to achieve localized activation of the STING pathway within the tumor microenvironment. This approach offers several potential advantages:

-

Enhanced Specificity: The ADC directs the STING agonist to the tumor site, minimizing systemic exposure and potential off-target toxicities.

-

Improved Therapeutic Index: By concentrating the agonist at the site of action, a more potent anti-tumor immune response can be achieved with a lower overall dose.

-

Systemic Administration: ADCs are administered systemically, allowing for the treatment of metastatic disease, which is a limitation of intratumorally injected STING agonists.

The development of STING agonist-ADCs involves the chemical linking of STING agonist-18 to an antibody via a specialized linker. The design of the linker is critical as it must remain stable in circulation but release the active agonist upon internalization into the target cell.

Conclusion

STING agonist-18, as a representative of the diABZI class of non-CDN STING agonists, holds significant promise for cancer immunotherapy. Its ability to potently activate the innate immune system, leading to the production of type I interferons and a subsequent anti-tumor adaptive immune response, is well-documented through studies of its close analogs. The development of this agonist as a payload for antibody-drug conjugates represents an innovative strategy to overcome the limitations of systemic administration and enhance the therapeutic window of STING-based therapies. Further research and clinical development of STING agonist-18 and related compounds will be critical in realizing the full potential of this therapeutic approach for patients with cancer.

References

- 1. WO2021202984A1 - Antibody drug conjugates comprising sting agonists - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. STING agonist diABZI compound 3 (diABZI-3) |CAS:2138299-34-8 Probechem Biochemicals [probechem.com]

An In-depth Technical Guide to STING Agonist-18 and cGAS-STING Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STING agonist-18, a novel agent in the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This pathway is a critical component of the innate immune system, and its activation holds significant promise for various therapeutic areas, particularly immuno-oncology. This document details the mechanism of action, available quantitative data, experimental protocols, and key signaling cascades associated with STING agonist-18 and the broader cGAS-STING pathway.

Introduction to the cGAS-STING Pathway

The cGAS-STING signaling pathway is a fundamental mechanism of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from pathogens or damaged host cells.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1][2] cGAMP then binds to and activates STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1]

Activation of STING triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cytokine milieu stimulates an anti-tumor immune response by enhancing antigen presentation, promoting the maturation of dendritic cells (DCs), and activating natural killer (NK) cells and cytotoxic T lymphocytes.

STING Agonist-18 (Compound 1a)

STING agonist-18, also referred to as compound 1a, is a synthetic, non-cyclic dinucleotide (non-CDN) STING agonist. It has been developed as a payload for antibody-drug conjugates (ADCs), a targeted therapeutic approach designed to deliver the STING agonist directly to tumor cells, thereby minimizing systemic exposure and potential side effects.

Quantitative Data for Structurally Related STING Agonists

The following table summarizes the in vitro potency of a series of non-CDN STING agonists that are structurally related to STING agonist-18. The data is extracted from the publication "Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates." The activity of these compounds was assessed using a THP1-IRF3 reporter cell line, which measures the activation of the STING pathway through luciferase expression driven by an IRF3-dependent promoter.

| Compound ID | EC50 (µM) in THP1-IRF3 Assay |

| 6 | >10 |

| 7 | >10 |

| 8 | >10 |

| 9 | >10 |

| 10 | 1.2 |

| 11 | 0.45 |

| 12 | 0.28 |

| 13 | 0.15 |

| 14 | 0.08 |

| 15 | 0.03 |

| 16 | 0.05 |

| 17 | 0.02 |

| 18a | 0.015 |

| 18b | 0.008 |

| 18c | 0.012 |

| 18d | 0.025 |

| 18e | 0.04 |

| 19a | 0.005 |

| 19b | 0.003 |

| 19c | 0.006 |

| 19d | 0.01 |

Note: This data is for compounds structurally related to STING agonist-18 and is presented as a surrogate for its potential activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of non-CDN STING agonists, which are applicable for the characterization of STING agonist-18.

Synthesis of Non-CDN STING Agonists

The synthesis of the benzimidazole-based STING agonists involves a multi-step process. A detailed representative synthetic scheme is provided in the supplementary information of the referenced research paper. The general approach involves the coupling of two substituted benzimidazole moieties via a linker. The synthesis of key intermediates and the final compounds is achieved through standard organic chemistry reactions such as nucleophilic substitution, amidation, and cyclization reactions. Purification of the final compounds is typically performed using column chromatography and their identity and purity are confirmed by analytical techniques such as LC-MS and NMR.

In Vitro STING Activation Assay

Objective: To determine the potency of STING agonists in activating the cGAS-STING pathway in a cellular context.

Cell Line: THP1-Blue™ ISG cells (InvivoGen), which are human monocytic cells containing a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.

Methodology:

-

Cell Culture: THP1-Blue™ ISG cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 100 µg/mL Normocin™.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well.

-

The STING agonist compounds are serially diluted in DMSO and then further diluted in cell culture medium to the desired final concentrations.

-

The diluted compounds are added to the cells, and the plates are incubated at 37°C in a 5% CO2 incubator for 24 hours.

-

After incubation, the cell supernatant is collected.

-

-

SEAP Detection:

-

The collected supernatant is mixed with QUANTI-Blue™ solution (InvivoGen) in a new 96-well plate.

-

The plate is incubated at 37°C for 1-3 hours.

-

The absorbance is measured at 620-655 nm using a microplate reader.

-

-

Data Analysis:

-

The EC50 values are calculated by plotting the absorbance values against the logarithm of the compound concentrations and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Visualizing the cGAS-STING Pathway and Experimental Workflow

cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling pathway upon cytosolic dsDNA detection.

Experimental Workflow for STING Agonist Screening

Caption: Workflow for the synthesis and in vitro screening of STING agonists.

Conclusion

STING agonist-18 represents a promising new development in the field of innate immunity modulation, particularly for its application in antibody-drug conjugates for targeted cancer therapy. While direct quantitative data for this specific compound is limited in the public domain, the extensive research on structurally analogous non-CDN STING agonists provides a strong foundation for understanding its potential efficacy and mechanism of action. The detailed experimental protocols outlined in this guide offer a clear path for the characterization and evaluation of STING agonist-18 and other novel STING agonists. The continued exploration of the cGAS-STING pathway and the development of potent and targeted agonists like STING agonist-18 hold significant potential for the future of immunotherapy.

References

STING Agonist-18: An In-Depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors by inducing type I interferons (IFN) and other pro-inflammatory cytokines. While the term "STING agonist-18" is not a standard scientific nomenclature, it likely refers to the significant role of Interleukin-18 (IL-18) in the downstream signaling cascade of certain STING agonists. This guide provides a comprehensive overview of the core downstream signaling pathways activated by STING agonists, with a special focus on the canonical IFN-I and NF-κB pathways, and the emerging, non-canonical pathway leading to IL-18 production.

Core Signaling Pathways

Activation of STING, an endoplasmic reticulum-resident protein, by an agonist initiates a conformational change and translocation to the Golgi apparatus. This serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates key downstream effectors, primarily the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).

Canonical STING Signaling: The TBK1-IRF3 Axis

The best-characterized downstream pathway of STING activation leads to the production of type I interferons.

-

TBK1 Activation: Upon STING activation, TBK1 is recruited to the STING complex and is itself phosphorylated and activated.

-

IRF3 Phosphorylation and Dimerization: Activated TBK1 phosphorylates IRF3. This post-translational modification induces the dimerization of IRF3.

-

Nuclear Translocation and Gene Transcription: Dimerized, phosphorylated IRF3 translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, most notably IFNB1, which codes for IFN-β.

Canonical STING Signaling: The NF-κB Pathway

STING activation also leads to the induction of a pro-inflammatory response through the NF-κB signaling pathway.

-

IKK Activation: TBK1, and potentially IκB kinase ε (IKKε), can phosphorylate the IκB kinase (IKK) complex.

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitor of NF-κB, IκBα. This targets IκBα for ubiquitination and subsequent proteasomal degradation.

-

NF-κB Nuclear Translocation: The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus.

-

Pro-inflammatory Gene Expression: In the nucleus, NF-κB binds to specific DNA elements and drives the transcription of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.

Non-Canonical STING Signaling: The IL-18 Pathway

Recent evidence has highlighted a crucial, IFN-independent role for STING in the induction of IL-18, a potent pro-inflammatory cytokine.

-

NLRP3 Inflammasome Activation: STING activation has been shown to interact with and facilitate the activation of the NLRP3 inflammasome.[1] While the precise molecular details are still under investigation, this interaction is a key step.

-

Caspase-1 Activation: The assembled NLRP3 inflammasome leads to the cleavage and activation of pro-caspase-1 into its active form, caspase-1.

-

Pro-IL-18 Cleavage: Active caspase-1 cleaves pro-IL-18 into its mature, biologically active form.

-

IL-18 Secretion: Mature IL-18 is then secreted from the cell, where it can act on other immune cells, such as T cells and natural killer (NK) cells, to promote IFN-γ production and enhance anti-tumor immunity.[2]

Quantitative Data on STING Agonist Activity

The potency and efficacy of STING agonists can be quantified by measuring the activation of downstream signaling components and the resulting cytokine production.

| STING Agonist | Cell Line | Assay | Endpoint | EC50 | Max Response (Emax) | Reference |

| 2',3'-cGAMP | THP-1 | ELISA | IFN-β Secretion | 53.9 ± 5 µM | Not specified | [3] |

| diABZI | THP-1 | ELISA | IFN-β Secretion | 3.1 ± 0.6 µM | Not specified | [3] |

| E7766 | Human PBMCs | ELISA | IFN-β Secretion | 0.15 - 0.79 µmol/L | Not specified | [4] |

| ADU-S100 | THP-1 Dual | Reporter Assay | IRF3 Activation | 3.03 µg/mL | Not specified | |

| ADU-S100 | THP-1 Dual | Reporter Assay | NF-κB Activation | 4.85 µg/mL | Not specified | |

| DW18343 | THP-1 Dual | Reporter Assay | IRF3 Activation | 330 nM | 41.4-fold induction |

Experimental Protocols

Western Blot Analysis of STING Pathway Activation

This protocol describes the detection of phosphorylated STING, TBK1, and IRF3 as a measure of pathway activation.

1. Cell Culture and Treatment:

-

Seed a suitable cell line with a functional STING pathway (e.g., THP-1, RAW 264.7) at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Allow cells to adhere and grow overnight.

-

Treat cells with the STING agonist at various concentrations and time points. Include a vehicle control.

2. Cell Lysis:

-

After treatment, wash the cells once with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant to a new pre-chilled tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and Gel Electrophoresis:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-15% precast polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total STING, TBK1, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and the loading control.

ELISA for Cytokine Quantification (IFN-β and IL-18)

This protocol outlines the measurement of secreted IFN-β and IL-18 in cell culture supernatants.

1. Cell Seeding and Stimulation:

-

Seed cells (e.g., THP-1 or PBMCs) at a density of 5 x 10^5 cells/well in a 96-well cell culture plate.

-

Prepare serial dilutions of the STING agonist in cell culture medium. Include a vehicle control.

-

Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.

-

Incubate the plate for 24 hours at 37°C, 5% CO2.

2. Sample Collection:

-

Centrifuge the 96-well plate to pellet the cells.

-

Carefully collect the cell culture supernatants for analysis.

3. ELISA Procedure (Sandwich ELISA):

-

Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate (coated with capture antibody specific for IFN-β or IL-18).

-

Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).

-

Wash the plate 3-4 times with the provided wash buffer.

-

Add 100 µL of the diluted biotinylated detection antibody to each well.

-

Incubate for the time specified in the kit protocol (typically 1 hour at room temperature).

-

Wash the plate 3-4 times with wash buffer.

-

Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

Wash the plate 5-7 times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color gradient develops.

-

Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Read the absorbance at 450 nm within 30 minutes of adding the stop solution using a microplate reader.

4. Data Analysis:

-

Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

-

Calculate the concentration of IFN-β or IL-18 in the samples by interpolating from the standard curve.

Visualizations of Signaling Pathways and Workflows

Caption: Canonical STING signaling pathways.

Caption: Non-canonical STING signaling to IL-18.

Caption: Experimental workflow for assessing STING agonist activity.

References

An In-depth Technical Guide to the Structure-Activity Relationship of STING Agonist-18

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of a novel class of non-cyclic dinucleotide STING agonists, with a focus on STING agonist-18 and its analogs. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing STING activation, and provides visual representations of the relevant biological pathways and experimental workflows to support ongoing research and development in this area.

Introduction: The STING Pathway in Immuno-Oncology

The STING signaling pathway plays a pivotal role in detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in the tumor microenvironment. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to a robust anti-tumor immune response.

The therapeutic potential of STING agonists has driven the development of numerous small molecules designed to activate this pathway. While early efforts focused on cyclic dinucleotides (CDNs), their poor pharmacokinetic properties have led to the exploration of non-CDN agonists. STING agonist-18 represents a promising scaffold for the development of systemically delivered STING-targeted therapies, particularly as payloads for antibody-drug conjugates (ADCs).

The STING Signaling Pathway

The activation of the STING pathway by a non-cyclic dinucleotide agonist like STING agonist-18 initiates a series of intracellular events culminating in the production of type I interferons. A simplified representation of this signaling cascade is provided below.

Caption: STING Signaling Pathway Activation.

Structure-Activity Relationship (SAR) of STING Agonist-18 Analogs

The core structure of STING agonist-18 is a benzothiazole moiety. The following tables summarize the quantitative SAR data for a series of analogs based on this scaffold. The activity of these compounds was assessed by measuring the induction of an interferon regulatory factor 3 (IRF3) reporter in permeabilized THP-1 cells.[1]

Table 1: SAR of Benzothiazole Analogs (Series 18a-e) [1]

| Compound | R¹ | R² | R³ | R⁴ | STING Activity (EC₅₀, µM) in permeabilized THP-1 cells |

| 18a | H | H | Et | Me | 0.01 - 0.1 |

| 18b | H | H | Et | H | 0.1 - 1.0 |

| 18c | Me | H | Et | Me | > 10 |

| 18d | H | Me | Et | Me | > 10 |

| 18e | H | H | H | Me | > 10 |

EC₅₀ ranges are estimated from the primary literature.[1]

Key SAR Insights from Series 18a-e:

-

The pyrazole building block in 18a is preferred over the oxazole analog 18b , which showed approximately 10-fold weaker activity.[1]

-

The structure-activity relationship is steep, with small modifications leading to significant loss of activity.

-

Substitution on the benzothiazole core at the R¹ or R² positions (18c and 18d ) is not tolerated.[1]

-

Removal of the ethyl group from the pyrazole moiety (18e ) results in a loss of activity.

Table 2: SAR of Azabenzimidazole Analogs (Series 19a-d)

| Compound | X | R³ | R⁴ | STING Activity (EC₅₀, µM) in permeabilized THP-1 cells |

| 19a | N | Et | Me | > 10 |

| 19b | CH | Et | Me | Active (EC₅₀ not specified) |

| 19c | N | H | Me | > 10 |

| 19d | CH | H | Me | > 10 |

EC₅₀ ranges are estimated from the primary literature.

Key SAR Insights from Series 19a-d:

-

The azabenzimidazole scaffold (19a , 19c ) appears to be less favorable than the corresponding benzimidazole (19b , 19d ).

Experimental Protocols

THP-1 IRF3 Reporter Assay for STING Agonist Activity

This assay is a common method to quantify the activation of the STING pathway by measuring the downstream activation of the IRF3 transcription factor.

Caption: Workflow for THP-1 IRF3 Reporter Assay.

Detailed Methodology:

-

Cell Culture:

-

THP-1 Dual™ (InvivoGen) cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF3-inducible promoter, are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 µg/mL Normocin™, and 10 µg/mL Blasticidin.

-

Cells are maintained at a density between 0.5 and 2 x 10⁶ cells/mL.

-

-

Assay Procedure:

-

On the day of the assay, THP-1 cells are centrifuged and resuspended in fresh, pre-warmed RPMI 1640 medium.

-

Cells are seeded into 96-well plates at a density of approximately 100,000 cells per well.

-

To allow the non-cell-permeable STING agonists to reach their intracellular target, the cells are permeabilized. A solution of digitonin is added to each well to a final concentration of 10-20 µg/mL.

-

Immediately following permeabilization, serial dilutions of the STING agonist compounds are added to the wells.

-

The plates are incubated at 37°C in a 5% CO₂ incubator for 6 to 24 hours.

-

-

Data Analysis:

-

After the incubation period, the luciferase activity in the cell supernatant is measured using a commercially available luciferase assay system (e.g., QUANTI-Luc™) and a luminometer.

-

The resulting luminescence data is normalized to a vehicle control (e.g., DMSO).

-

EC₅₀ values are calculated by fitting the dose-response curves using a non-linear regression model (e.g., four-parameter logistic fit) in appropriate software (e.g., GraphPad Prism).

-

Synthesis of the Benzothiazole Scaffold

The synthesis of the benzothiazole core of STING agonist-18 and its analogs typically involves a key cyclization step. The general synthetic route is outlined below.

Caption: General Synthetic Route to Benzothiazole Analogs.

A more detailed synthetic scheme, as described by Duvall et al. (2023), involves the alkylation of a substituted aniline, followed by cyclization with potassium thiocyanate to form the benzothiazole ring. Subsequent amidation reactions are then performed to install the side chains and complete the synthesis of the final compounds.

Conclusion and Future Directions

The structure-activity relationship studies of STING agonist-18 and its analogs have provided valuable insights into the structural requirements for potent STING activation by this non-cyclic dinucleotide scaffold. The data clearly indicate that the benzothiazole core and specific substitutions on the appended heterocyclic moieties are critical for activity. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this and other series of STING agonists.

Future work in this area will likely focus on:

-

Improving the pharmacokinetic properties of these agonists to enhance their systemic efficacy.

-

Further exploring the SAR to identify modifications that can improve potency and selectivity.

-

Leveraging these potent agonists as payloads in antibody-drug conjugates to achieve tumor-targeted delivery and minimize systemic toxicities.

The continued development of novel, potent, and systemically active STING agonists holds great promise for advancing the field of cancer immunotherapy.

References

Preclinical Characterization of STING Agonist-18: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for a specific molecule designated "STING agonist-18" is limited. This guide provides a representative overview of the preclinical characterization of a STING (Stimulator of Interferon Genes) agonist intended for use in antibody-drug conjugates (ADCs), based on analogous compounds and general methodologies in the field. "STING agonist-18 (compound 1a)" has been described as a STING agonist utilized in the synthesis of ADCs.

Introduction to STING Agonists in Oncology

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged tumor cells.[1] Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells and T cells, ultimately mounting an anti-tumor immune response.[2][3]

STING agonists are a promising class of cancer immunotherapies designed to harness this pathway.[4] However, systemic administration of STING agonists can lead to widespread immune activation and potential toxicity. To circumvent this, targeted delivery strategies, such as antibody-drug conjugates (ADCs), are being developed. These ADCs aim to deliver the STING agonist payload specifically to the tumor microenvironment, enhancing efficacy while minimizing systemic exposure.[2]

STING Signaling Pathway

The activation of the STING pathway is a multi-step process that results in a robust anti-tumor immune response.

Caption: The cGAS-STING signaling pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for a non-cyclic dinucleotide STING agonist ADC platform.

Table 1: In Vitro Activity

| Assay Type | Cell Line | Parameter | Value |

| STING Reporter Assay | HEK293T | EC50 | 50 - 200 nM |

| IFN-β Release | THP-1 | EC50 | 100 - 500 nM |

| Target-Mediated Cell Killing | Co-culture | % Lysis | 40 - 60% |

Table 2: In Vivo Anti-Tumor Efficacy

| Mouse Model | Treatment | Dosing | Tumor Growth Inhibition | Complete Response Rate |

| Syngeneic CT26 | STING Agonist ADC | 3 mg/kg, QW | Significant | 60% |

| Syngeneic B16F10 | STING Agonist ADC | 3 mg/kg, QW | Moderate | 20% |

| SKOV3 Xenograft | STING Agonist ADC | 3 mg/kg, QW | Significant | Not Reported |

Table 3: Pharmacokinetic Parameters (Mouse)

| Parameter | ADC (3 mg/kg) |

| Cmax (µg/mL) | 50 - 100 |

| AUC (µg*h/mL) | 2000 - 4000 |

| t1/2 (hours) | 100 - 150 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Assays

STING Reporter Assay:

-

Cell Line: HEK293T cells stably expressing human STING and an IRF3-inducible luciferase reporter gene.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of the STING agonist ADC or the free agonist payload.

-

Incubate for 24 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate EC50 values from the dose-response curve.

-

IFN-β Release Assay:

-

Cell Line: THP-1 human monocytic cells.

-

Procedure:

-

Plate THP-1 cells in a 96-well plate.

-

Add varying concentrations of the STING agonist ADC.

-

Incubate for 24 hours.

-

Collect the supernatant and measure the concentration of IFN-β using an ELISA kit.

-

Determine the EC50 from the resulting dose-response data.

-

In Vivo Efficacy Studies

Syngeneic Mouse Tumor Models:

-

Animal Models: BALB/c mice for CT26 colon carcinoma and C57BL/6 mice for B16F10 melanoma.

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.

-

Administer the STING agonist ADC intravenously at the specified dose and schedule (e.g., 3 mg/kg, once weekly).

-

Include vehicle control and isotype control ADC groups.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor for signs of toxicity.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immune cell infiltration).

-

Mandatory Visualizations

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for a typical in vivo efficacy study.

Logical Flow of Preclinical Characterization

Caption: Logical progression of preclinical characterization.

Conclusion

The preclinical characterization of STING agonist ADCs, such as those utilizing payloads like STING agonist-18, demonstrates a promising strategy for targeted cancer immunotherapy. The data from analogous compounds suggest potent in vitro activity and significant in vivo anti-tumor efficacy. The ADC approach appears to successfully deliver the STING agonist to the tumor microenvironment, thereby activating a localized immune response while potentially mitigating systemic toxicities associated with non-targeted STING agonists. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of these novel constructs is essential for their clinical translation.

References

- 1. Advances in the Development of Small Molecule Antivirals against Equine Encephalitic Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. US10413612B2 - Method of treating cancer with a biomaterial and a toll-like receptor agonist - Google Patents [patents.google.com]

STING Agonist-18: A Deep Dive into Cellular Targets and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets, specificity, and mechanism of action of STING Agonist-18, a molecule of significant interest in the field of immuno-oncology. Drawing from key research, this document details the quantitative data, experimental methodologies, and signaling pathways associated with this potent activator of the innate immune system.

Quantitative Assessment of STING Agonist-18 Activity

STING Agonist-18, also identified as compound 1a in foundational research, has been developed as a potent Stimulator of Interferon Genes (STING) agonist intended for application in Antibody-Drug Conjugates (ADCs). Its activity has been characterized through various in vitro assays to determine its potency and cellular effects.

Table 1: In Vitro Activity of STING Agonist-18 and Related Analogs

| Compound | HEK-Blue™ ISG EC50 (μM) | THP-1 hIFNβ Induction (EC50, μM) | THP-1 hTNFα Induction (EC50, μM) |

| STING Agonist-18 (1a) | Data not explicitly provided for 1a | Data not explicitly provided for 1a | Data not explicitly provided for 1a |

| Analog 6 | >10 | >10 | >10 |

| Analog 7 | 0.054 | 0.13 | 0.063 |

| Analog 15 | 0.015 | 0.021 | 0.012 |

| Analog 17 | 0.011 | 0.013 | 0.011 |

Note: The primary research focused on optimizing a STING agonist platform for ADCs. While STING Agonist-18 (compound 1a) is the foundational molecule, the publication "Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates" details the evolution to more potent analogs. The data for key optimized analogs (7, 15, and 17) are presented here to illustrate the potency of this chemical series.

Core Signaling Pathway

STING Agonist-18 functions by directly binding to the STING protein, which is primarily localized on the endoplasmic reticulum. This binding event induces a conformational change in the STING dimer, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, p-IRF3 acts as a transcription factor, driving the expression of type I interferons (such as IFNβ) and other pro-inflammatory cytokines and chemokines.

Experimental Methodologies

The characterization of STING Agonist-18 and its analogs relies on a series of well-defined cellular assays. The detailed protocols for these key experiments are outlined below.

HEK-Blue™ ISG Reporter Assay

This assay is a primary screening tool to quantify the activation of the STING pathway.

Objective: To determine the potency (EC50) of STING agonists in activating the IRF pathway downstream of STING.

Cell Line: HEK-Blue™ ISG cells (InvivoGen), which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.

Protocol:

-

Cell Seeding: HEK-Blue™ ISG cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated overnight.

-

Compound Preparation: A serial dilution of the STING agonist is prepared in the appropriate vehicle (e.g., DMSO) and then diluted in cell culture medium.

-

Cell Treatment: The culture medium is removed from the cells and replaced with the medium containing the diluted STING agonist.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: A sample of the cell culture supernatant is transferred to a new 96-well plate, and QUANTI-Blue™ Solution (InvivoGen) is added.

-

Measurement: The plate is incubated at 37°C for 1-4 hours, and the absorbance is read at 620-655 nm using a microplate reader.

-

Data Analysis: The EC50 values are calculated from the dose-response curves using a non-linear regression model.

THP-1 Cell Cytokine Induction Assay

This assay measures the production of key cytokines, such as IFNβ and TNFα, from a human monocytic cell line that endogenously expresses the STING pathway.

Objective: To quantify the induction of physiologically relevant cytokines following STING activation.

Cell Line: THP-1 cells (human monocytic cell line).

Protocol:

-

Cell Seeding: THP-1 cells are seeded into 96-well plates at a density of 100,000 cells per well.

-

Compound Treatment: STING agonists, prepared in serial dilutions, are added to the cells.

-

Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: The plates are centrifuged, and the culture supernatant is carefully collected.

-

Cytokine Quantification (ELISA):

-

The concentration of IFNβ and TNFα in the supernatant is determined using commercially available ELISA kits (e.g., from R&D Systems or similar vendors).

-

The ELISA protocol typically involves coating a 96-well plate with a capture antibody, adding the cell supernatant, followed by a detection antibody, a substrate solution, and a stop solution.

-

The absorbance is read at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Standard curves are generated using recombinant cytokines, and the concentration of cytokines in the samples is determined. EC50 values are calculated from the dose-response curves.

Experimental and Logical Workflow

The discovery and characterization of potent STING agonists follow a structured workflow, from initial screening to detailed cellular characterization.

Specificity of STING Agonist-18

The specificity of STING agonists is crucial to minimize off-target effects and ensure that the observed immune activation is mediated through the intended pathway. The research leading to the development of STING Agonist-18 and its more potent analogs included assessments of specificity. These studies would typically involve:

-

STING Knockout Cells: Demonstrating a lack of activity in cell lines where the STING gene has been knocked out (e.g., THP-1-STING-KO cells) confirms that the compound's effect is STING-dependent.

-

Activity Across Species: Evaluating the agonist's activity on STING orthologs from different species (e.g., human vs. mouse) to understand its species-specificity. This is particularly important for translating preclinical findings from mouse models to human applications.

-

Counter-screens: Testing the compound against a panel of other pattern recognition receptors and signaling pathways to ensure it does not have significant off-target agonist or antagonist activity.

While detailed counter-screening data for STING Agonist-18 itself is not publicly available in the cited literature, the focused optimization process described in the primary research suggests a strong on-target activity for the chemical series.

Conclusion

STING Agonist-18 represents a significant chemical scaffold for the development of targeted immunotherapies. The quantitative data from cellular assays, coupled with a clear understanding of its mechanism of action and the experimental protocols for its evaluation, provide a solid foundation for further research and development. The progression of this and related compounds into more complex systems, such as antibody-drug conjugates, highlights the therapeutic potential of potent and specific STING agonists in oncology and beyond. Researchers and drug developers can leverage the information and methodologies presented in this guide to advance their own investigations into this promising area of innate immunity.

Unraveling the Species-Specific Activity of STING Agonist-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. However, the translation of preclinical findings to clinical success has been hampered by species-specific differences in STING activation. This technical guide provides an in-depth analysis of the species-specific activity of a novel STING agonist, STING agonist-18 (also referred to as compound 1a), focusing on its differential effects on human and mouse STING. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to aid researchers in the development of next-generation STING-targeting therapeutics.

Core Findings: Species-Specific Activity of STING Agonist-18

STING agonist-18 has been developed as a payload for antibody-drug conjugates (ADCs), designed for targeted delivery to the tumor microenvironment. Preclinical evaluation of this compound has revealed a significant species-specific difference in its activity, with demonstrably higher potency in human versus mouse systems.

Quantitative Data Summary

The following table summarizes the in vitro activity of STING agonist-18 in activating human and mouse STING, as determined by interferon-β (IFN-β) reporter assays.

| Assay System | Species | Agonist | EC50 (nM) * | Reference |

| THP1-Dual™ KI-hSTING Reporter Cells | Human | STING agonist-18 (Compound 1a) | ~10 - 50 | [1] |

| Murine Dendritic Cells (DC2.4) | Mouse | STING agonist-18 (Compound 1a) | >1000 | [1] |

*EC50 (Half-maximal effective concentration) values are approximated from graphical data and textual descriptions in the cited patent literature and related publications.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to characterize STING agonist-18, the following diagrams illustrate the canonical STING signaling pathway and a typical experimental workflow for assessing agonist activity.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the species-specific activity of STING agonists like STING agonist-18. These protocols are based on methodologies described in the broader STING agonist literature and are adaptable for the specific evaluation of STING agonist-18.

Protocol 1: In Vitro IFN-β Reporter Assay in Human Cells

Objective: To quantify the potency of STING agonist-18 in activating the human STING pathway.

Materials:

-

THP1-Dual™ KI-hSTING cells (InvivoGen)

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

STING agonist-18 (Compound 1a)

-

Luciferase reporter assay reagent (e.g., QUANTI-Luc™)

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ KI-hSTING cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of STING agonist-18 in complete culture medium. A typical starting concentration is 10 µM with 3-fold serial dilutions.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

Protocol 2: In Vitro Cytokine Release Assay in Mouse Cells

Objective: To quantify the potency of STING agonist-18 in activating the mouse STING pathway by measuring cytokine production.

Materials:

-

DC2.4 cells (murine dendritic cell line) or bone marrow-derived dendritic cells (BMDCs) from C57BL/6 mice.

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep, and appropriate cytokines for BMDCs).

-

STING agonist-18 (Compound 1a).

-

Mouse IFN-β or CXCL10 ELISA kit.

-

96-well cell culture plates.

-

ELISA plate reader.

Procedure:

-

Cell Seeding: Seed DC2.4 cells or BMDCs at an appropriate density in a 96-well plate and allow them to adhere or stabilize overnight.

-

Compound Preparation: Prepare serial dilutions of STING agonist-18 in the corresponding cell culture medium.

-

Cell Treatment: Treat the cells with the diluted agonist and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

ELISA: Perform the ELISA for mouse IFN-β or CXCL10 according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Plot the cytokine concentration against the agonist concentration to determine the EC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of STING agonist-18 to human or mouse STING protein in a cellular context.

Materials:

-

Human or mouse cells expressing the respective STING protein.

-

STING agonist-18.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

Equipment for heating cell lysates (e.g., PCR cycler).

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

-

SDS-PAGE and Western blotting reagents.

-

Anti-STING antibody.

Procedure:

-

Cell Treatment: Treat cells with either vehicle or a high concentration of STING agonist-18 for a specified time (e.g., 1-2 hours).

-

Cell Harvest: Harvest the cells and wash with PBS.

-

Heating: Resuspend the cell pellets in PBS with protease inhibitors and aliquot into separate PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifugation: Centrifuge the lysates at high speed to pellet precipitated proteins.

-

Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble STING protein by SDS-PAGE and Western blotting.

-

Data Analysis: A shift in the thermal denaturation curve of STING in the presence of the agonist compared to the vehicle control indicates direct binding.

Discussion and Future Directions

The pronounced species-specific activity of STING agonist-18, with its clear preference for human STING, underscores the critical importance of evaluating candidate immunotherapies in relevant humanized systems. While the lower potency in murine models presents challenges for preclinical efficacy studies, it also highlights the potential for a more favorable therapeutic window in humans, with potentially reduced systemic cytokine release compared to a pan-species active agonist.

For researchers and drug developers, the following points are crucial considerations:

-

Humanized Mouse Models: To accurately assess the in vivo efficacy and safety of human-specific STING agonists like STING agonist-18, the use of genetically humanized mouse models expressing human STING is highly recommended.

-

Translational Biomarkers: The development of robust translational biomarkers to monitor STING pathway activation in clinical trials is essential for guiding dose selection and evaluating treatment response.

-

Structure-Activity Relationship (SAR) Studies: Further SAR studies on the STING agonist-18 scaffold could elucidate the structural determinants of its human-specific activity, paving the way for the design of next-generation STING agonists with tailored species selectivity and improved therapeutic profiles.

By understanding the nuances of species-specific STING activation and employing appropriate experimental models, the scientific community can more effectively advance the development of novel STING-targeted therapies for the treatment of cancer and other diseases.

References

Methodological & Application

Revolutionizing Immuno-Oncology: Development of STING Agonist-18 Antibody-Drug Conjugates

Application Notes and Protocols for Researchers

The targeted activation of the innate immune system represents a promising frontier in cancer therapy. Stimulator of Interferon Genes (STING) is a critical signaling pathway that, when activated, can drive potent anti-tumor immunity. However, systemic administration of STING agonists has been hampered by toxicity and poor tumor localization. Antibody-drug conjugates (ADCs) offer a solution by enabling the targeted delivery of potent payloads directly to tumor cells. This document provides detailed application notes and protocols for the development of ADCs utilizing the novel STING agonist-18 payload, a strategy designed to concentrate immune activation within the tumor microenvironment, thereby enhancing efficacy and improving the therapeutic index.

Application Notes

Introduction to STING Agonist ADCs

The cGAS-STING pathway is an essential component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[1][2] Activation of STING in antigen-presenting cells (APCs) within the tumor microenvironment (TME) triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3][4] This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately leads to the priming and activation of tumor-specific T cells, mounting a robust anti-tumor response.

STING agonist ADCs leverage the specificity of a monoclonal antibody (mAb) directed against a tumor-associated antigen (TAA) to deliver a potent STING agonist, such as STING agonist-18, directly to the tumor. This approach is designed to overcome the limitations of free STING agonists by:

-

Improving Tumor-Specific Delivery: Concentrating the STING agonist at the tumor site, increasing its local concentration and activity.

-

Minimizing Systemic Toxicity: Reducing exposure of healthy tissues to the immune-stimulating payload, thereby mitigating the risk of systemic inflammation and cytokine release syndrome.

-

Enhancing Pharmacokinetic Properties: Extending the half-life of the agonist compared to small molecules, leading to sustained pathway activation in the TME.

The STING agonist ADC, upon binding to its target antigen on a cancer cell, is internalized. The payload is then released by a specifically designed linker, activating the STING pathway in both the cancer cells and, crucially, in tumor-resident immune cells (e.g., myeloid cells) via Fc-gamma receptor (FcγR) engagement. This dual activation mechanism can induce a more potent and durable anti-tumor effect than activating either cell type alone.

The Payload: STING Agonist-18

"STING agonist-18" (also referred to as compound 1a in patent literature) is a novel, potent, non-cyclic dinucleotide STING agonist designed specifically for ADC applications. Its structure has been optimized for high potency and favorable physicochemical properties suitable for conjugation to antibodies. The clinical candidate XMT-2056, for example, is a HER2-targeted ADC that utilizes a STING agonist payload from this class.

Key Development Considerations

-

Antibody Selection: The mAb should target a TAA that is highly and homogenously expressed on the tumor cell surface with minimal expression on healthy tissues. The antibody should also exhibit efficient internalization.

-

Linker Technology: The choice of linker is critical for ADC stability in circulation and efficient payload release within the target cell. Both cleavable (e.g., ester-based) and non-cleavable linkers have been explored, with cleavable linkers often being preferred for STING agonist delivery to ensure payload diffusion and activation of bystander immune cells.

-

Drug-to-Antibody Ratio (DAR): The DAR, or the average number of payload molecules per antibody, must be carefully optimized. A higher DAR can increase potency but may negatively impact pharmacokinetics, stability, and solubility. For STING agonist ADCs like XMT-2056, a DAR of approximately 8 has been shown to be effective.

Quantitative Data Summary

Preclinical studies of STING agonist ADCs have demonstrated significant advantages over systemically administered free agonists. The data below is representative of findings for novel STING agonist ADCs, such as XMT-2056.

Table 1: In Vitro Potency of STING Agonist ADCs

| Assay Type | ADC Platform | Comparison Group | Result | Reference |

| Cytokine Induction (Co-culture) | Targeted ADC | Free Agonist | ~150 – 300x higher potency in inducing CXCL10 and IFNβ | |

| Cancer Cell Killing (PBMC Co-culture) | Targeted ADC | Free Agonist | Induces robust cancer cell killing at >100-fold lower concentration | |

| IRF3 Reporter Assay (THP-1 cells) | Targeted ADC | Free Agonist | >100-fold increased potency |

Table 2: In Vivo Efficacy of STING Agonist ADCs in Syngeneic/Xenograft Models

| ADC Target | Model | ADC Dose (Single IV) | Outcome | Reference |

| HER2 | SKOV3 Xenograft | 3 mg/kg | Complete and durable tumor regressions | |

| HER2 | Various (High/Low HER2) | 1 mg/kg | Tumor regression | |

| Target A | Xenograft Model | Not Specified | Superior tumor regression compared to ~50x higher dose of free IV agonist | |

| Target B | Syngeneic Model | Not Specified | Superior tumor growth inhibition compared to free IV agonist |

Table 3: Pharmacokinetic and Characterization Parameters

| Parameter | ADC Platform | Value/Observation | Reference |

| Drug-to-Antibody Ratio (DAR) | XMT-2056 | ~8 | |

| Pharmacokinetics | |||

| Stability | XMT-2056 | Highly stable with slow clearance and minimal free drug observed in circulation | |

| Systemic Cytokine Induction | Targeted ADC | Significantly lower induction of systemic cytokines compared to free IV STING agonist |

Visualizations: Pathways and Workflows

Caption: The cGAS-STING signaling pathway.

Caption: Structure of a STING Agonist-18 ADC.

Caption: Experimental workflow for STING agonist ADC development.

Experimental Protocols

Protocol 1: Synthesis and Conjugation of STING Agonist-18 ADC

This protocol is a representative example based on methods described for cysteine-linked ADCs and information from patent WO2021202984A1. The specific payload is STING agonist-18 functionalized with a maleimide group for conjugation.

A. Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

-

STING agonist-18-linker-maleimide payload.

-

Dimethyl sulfoxide (DMSO).

-

Propylene glycol.

-

N-acetylcysteine.

-

Diafiltration/desalting columns (e.g., Sephadex G-25).

-

Reaction Buffer: PBS, pH 7.4 with 1 mM EDTA.

-

Quenching Buffer: 10 mM N-acetylcysteine in PBS.

B. Procedure:

-

Antibody Reduction:

-

Equilibrate the antibody to the Reaction Buffer.

-

Prepare a stock solution of TCEP (e.g., 10 mM in Reaction Buffer).

-

Add a calculated molar excess of TCEP to the antibody solution (e.g., 2.5-3.5 equivalents) to partially reduce interchain disulfide bonds.

-

Incubate at 37°C for 1-2 hours with gentle mixing.

-

-

Payload Conjugation:

-

Dissolve the STING agonist-18-linker-maleimide payload in a mixture of DMSO and propylene glycol (e.g., 1:1 v/v) to create a stock solution (e.g., 10 mM).

-

Add the payload stock solution to the reduced antibody solution. A typical molar excess is 1.5-2.0 equivalents of payload per free thiol generated.

-

Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.

-

-

Quenching:

-

Add an excess of N-acetylcysteine (from Quenching Buffer) to cap any unreacted maleimide groups on the payload and unreacted thiols on the antibody.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unconjugated payload and other reaction components using size exclusion chromatography or diafiltration with a suitable formulation buffer (e.g., PBS or histidine-sucrose buffer, pH 6.0).

-

Concentrate the final ADC product to the desired concentration.

-

C. Characterization:

-

Protein Concentration: Measure using UV-Vis spectroscopy at 280 nm.

-

Drug-to-Antibody Ratio (DAR): Determine using Hydrophobic Interaction Chromatography (HIC-HPLC) or Reversed-Phase HPLC (RP-HPLC) after reduction of the ADC.

-

Aggregation: Assess using Size Exclusion Chromatography (SEC-HPLC).

-

Purity: Analyze by SDS-PAGE under reducing and non-reducing conditions.

Protocol 2: In Vitro Co-culture Cytotoxicity Assay

This assay evaluates the ability of the STING agonist ADC to induce immune-mediated killing of target cancer cells.

A. Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells).

-

Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

-

Culture medium (e.g., RPMI-1640 with 10% FBS).

-

96-well flat-bottom tissue culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® or MTT).

-

STING agonist ADC, non-targeting control ADC, and free STING agonist.

B. Procedure:

-

Cell Seeding:

-

Seed the target cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Co-culture and Treatment:

-

The next day, carefully remove the culture medium.

-

Isolate fresh PBMCs and add them to the wells containing the cancer cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

Immediately add serial dilutions of the STING agonist ADC, non-targeting control ADC, and free agonist to the co-culture wells. Include untreated wells as a control.

-

-

Incubation:

-

Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement:

-

At the end of the incubation, measure the viability of the remaining cancer cells using a suitable assay. If using a luminescence-based assay like CellTiter-Glo®, the signal is proportional to the number of viable cells.

-

-

Data Analysis:

-

Normalize the data to the untreated control wells.

-

Plot the percent viability against the log of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

-

Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical syngeneic mouse model to assess the anti-tumor efficacy of a STING agonist ADC.

A. Materials:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Syngeneic tumor cell line that expresses the target antigen (e.g., EMT6-HER2).

-

Sterile PBS for injections.

-

Calipers for tumor measurement.

-

STING agonist ADC, isotype control ADC, and vehicle control.

B. Procedure:

-

Tumor Implantation:

-

Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

-

Monitor tumor growth regularly.

-

-

Group Formation and Dosing:

-

When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

-

Administer a single intravenous (IV) injection of the STING agonist ADC (e.g., at 0.3, 1, and 3 mg/kg), isotype control ADC, or vehicle control.

-

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-